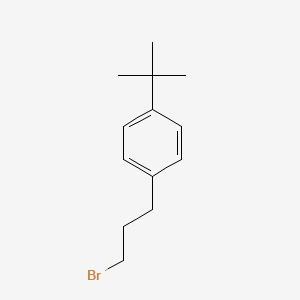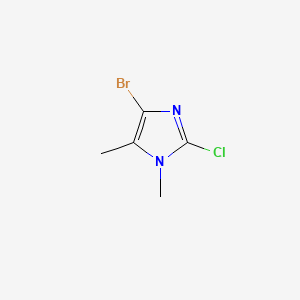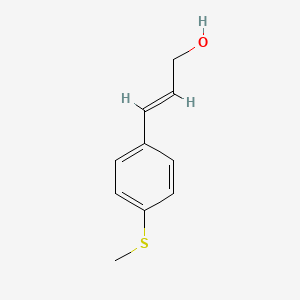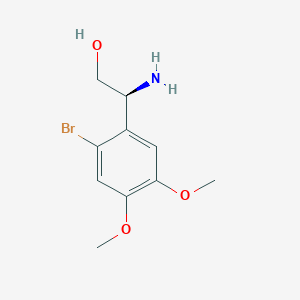
(s)-2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of an amino group, a bromo substituent, and two methoxy groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 4,5-dimethoxyphenylacetic acid, is brominated using bromine in the presence of a suitable solvent to introduce the bromo substituent at the 2-position.
Reduction: The resulting bromo compound is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LAH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LAH) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethylamines with different functional groups.
Applications De Recherche Scientifique
(s)-2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (s)-2-Amino-2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)ethan-1-ol: Similar structure with a chloro substituent instead of bromo.
2-Amino-2-(2-iodo-4,5-dimethoxyphenyl)ethan-1-ol: Similar structure with an iodo substituent instead of bromo.
Propriétés
Formule moléculaire |
C10H14BrNO3 |
|---|---|
Poids moléculaire |
276.13 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2-bromo-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14BrNO3/c1-14-9-3-6(8(12)5-13)7(11)4-10(9)15-2/h3-4,8,13H,5,12H2,1-2H3/t8-/m1/s1 |
Clé InChI |
XKDHZTDZZNWGEX-MRVPVSSYSA-N |
SMILES isomérique |
COC1=C(C=C(C(=C1)[C@@H](CO)N)Br)OC |
SMILES canonique |
COC1=C(C=C(C(=C1)C(CO)N)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



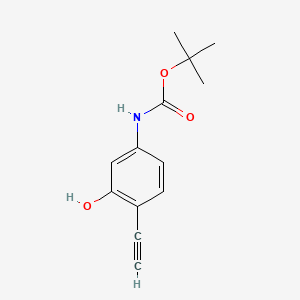
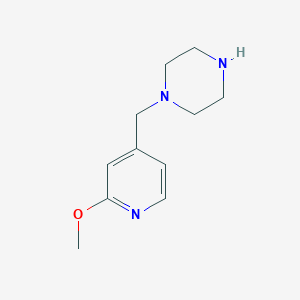
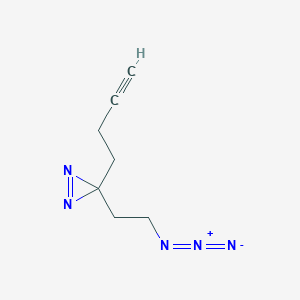




![1-[(2R)-2-hydroxypropyl]piperidin-2-one](/img/structure/B13593992.png)
